3-(benzylsulfanyl)-N-(cyanomethyl)propanamide
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Overview
Description
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide is an organic compound that features a benzylsulfanyl group attached to a propanamide backbone with a cyanomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide typically involves the reaction of benzyl mercaptan with a suitable propanamide precursor. One common method involves the nucleophilic substitution of a halogenated propanamide with benzyl mercaptan under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form interactions with protein active sites, while the cyanomethyl group may participate in hydrogen bonding or other interactions. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)propanamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.
N-(cyanomethyl)propanamide: Lacks the benzylsulfanyl group, which may influence its chemical properties and applications.
3-(methylsulfanyl)-N-(cyanomethyl)propanamide:
Uniqueness
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide is unique due to the presence of both the benzylsulfanyl and cyanomethyl groups, which provide a combination of reactivity and potential biological activity. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzylsulfanyl-N-(cyanomethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c13-7-8-14-12(15)6-9-16-10-11-4-2-1-3-5-11/h1-5H,6,8-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNPCZMUBPTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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